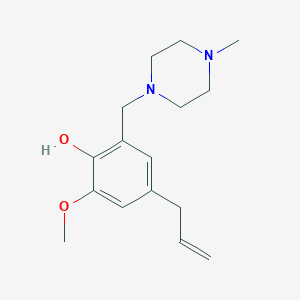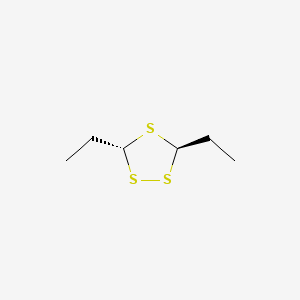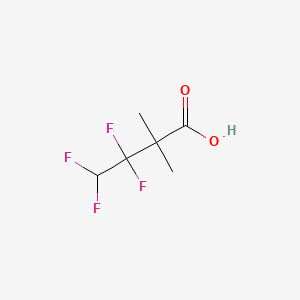
2,6,6-Trimethylcyclohept-1-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethylcyclohept-1-en-1-yl acetate is an organic compound with a unique structure that includes a cycloheptene ring substituted with three methyl groups and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylcyclohept-1-en-1-yl acetate typically involves the cyclization of appropriate precursors followed by acetylation. One common method involves the use of trimethylsilyl enol ethers, which undergo intramolecular electrophilic cyclization to form the cycloheptene ring . The reaction conditions often include the presence of a Lewis acid such as titanium tetrachloride (TiCl4) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization and acetylation techniques. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,6-Trimethylcyclohept-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,6,6-Trimethylcyclohept-1-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mécanisme D'action
The mechanism by which 2,6,6-Trimethylcyclohept-1-en-1-yl acetate exerts its effects involves interactions with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The cycloheptene ring structure allows for unique interactions with enzymes and receptors, influencing biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6,6-Trimethylcyclohex-1-en-1-yl acetate
- 2,6,6-Trimethylcyclohex-1-en-1-yl methanol
- 2,6,6-Trimethylcyclohept-4-en-1-one
Uniqueness
2,6,6-Trimethylcyclohept-1-en-1-yl acetate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered ring analogs.
Propriétés
Numéro CAS |
30452-01-8 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
(2,6,6-trimethylcyclohepten-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-9-6-5-7-12(3,4)8-11(9)14-10(2)13/h5-8H2,1-4H3 |
Clé InChI |
DOISGBZGBFUZQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(CCC1)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


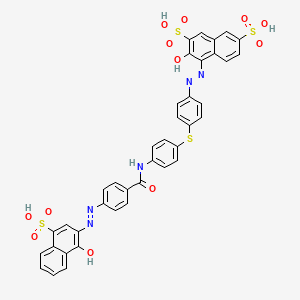
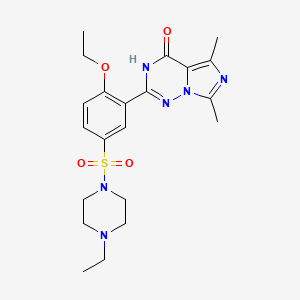
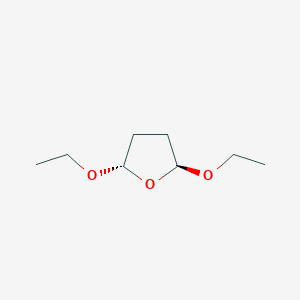
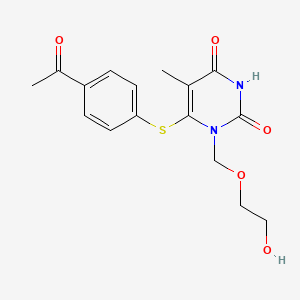
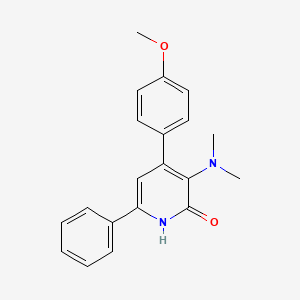


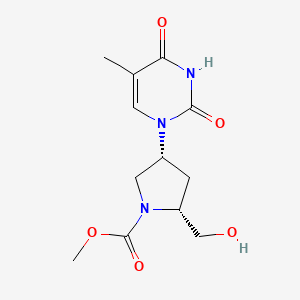

![Benzenesulfonamide, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-N,N-dimethyl-](/img/structure/B12789871.png)
